molecular formula C10H8BrN3OS B2855393 N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183306-26-5

N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2855393
CAS No.: 183306-26-5
M. Wt: 298.16
InChI Key: CWYCOIDXORVQTH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities and its ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methyl-1,2,3-thiadiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).

Major Products Formed:

  • Substituted phenyl derivatives
  • Oxidized or reduced thiadiazole derivatives
  • Biaryl compounds through coupling reactions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thiadiazole ring and the bromophenyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-iodophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Comparison: N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. The size and electronegativity of the bromine atom also contribute to the compound’s ability to interact with different molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2-bromophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c1-6-9(16-14-13-6)10(15)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYCOIDXORVQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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